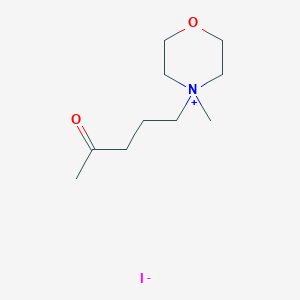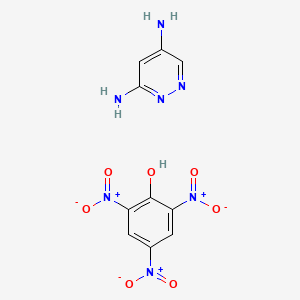![molecular formula C7H13NO5 B14598810 2,2'-[(3-Hydroxypropyl)azanediyl]diacetic acid CAS No. 59881-64-0](/img/structure/B14598810.png)
2,2'-[(3-Hydroxypropyl)azanediyl]diacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[(3-Hydroxypropyl)azanediyl]diacetic acid is an organic compound with the molecular formula C8H15NO6. It is a derivative of diacetic acid, where the central nitrogen atom is bonded to a 3-hydroxypropyl group and two acetic acid moieties. This compound is known for its chelating properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3-Hydroxypropyl)azanediyl]diacetic acid typically involves the reaction of 3-hydroxypropylamine with chloroacetic acid. The reaction is carried out in an aqueous medium under basic conditions, usually with sodium hydroxide as the base. The reaction proceeds through nucleophilic substitution, where the amine group of 3-hydroxypropylamine attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2,2’-[(3-Hydroxypropyl)azanediyl]diacetic acid follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
2,2’-[(3-Hydroxypropyl)azanediyl]diacetic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The acetic acid moieties can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the acetic acid moieties under basic or acidic conditions.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted derivatives of 2,2’-[(3-Hydroxypropyl)azanediyl]diacetic acid.
科学的研究の応用
2,2’-[(3-Hydroxypropyl)azanediyl]diacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to form stable complexes with metal ions, which are useful in various analytical and synthetic procedures.
Biology: The compound is used in biochemical assays to study enzyme activities and metal ion interactions.
Industry: The compound is used in the formulation of detergents and cleaning agents due to its chelating properties.
作用機序
The mechanism of action of 2,2’-[(3-Hydroxypropyl)azanediyl]diacetic acid primarily involves its ability to chelate metal ions. The nitrogen and oxygen atoms in the molecule coordinate with metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes or facilitate the transport of metal ions in biological systems.
類似化合物との比較
Similar Compounds
Ethylenediaminediacetic acid (EDDA): Similar in structure but lacks the 3-hydroxypropyl group.
Nitrilotriacetic acid (NTA): Contains three acetic acid moieties bonded to a central nitrogen atom.
Iminodiacetic acid (IDA): Contains two acetic acid moieties bonded to a central nitrogen atom.
Uniqueness
2,2’-[(3-Hydroxypropyl)azanediyl]diacetic acid is unique due to the presence of the 3-hydroxypropyl group, which enhances its chelating properties and provides additional functionalization sites for further chemical modifications. This makes it more versatile compared to similar compounds like ethylenediaminediacetic acid and nitrilotriacetic acid.
特性
IUPAC Name |
2-[carboxymethyl(3-hydroxypropyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO5/c9-3-1-2-8(4-6(10)11)5-7(12)13/h9H,1-5H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCNGMZSWGWEES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560318 |
Source


|
| Record name | 2,2'-[(3-Hydroxypropyl)azanediyl]diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59881-64-0 |
Source


|
| Record name | 2,2'-[(3-Hydroxypropyl)azanediyl]diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
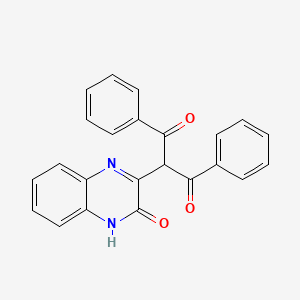

![4-Acetyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one](/img/structure/B14598748.png)

![4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14598762.png)
![2-Chloro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14598769.png)

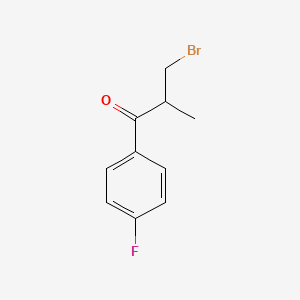
![Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B14598784.png)

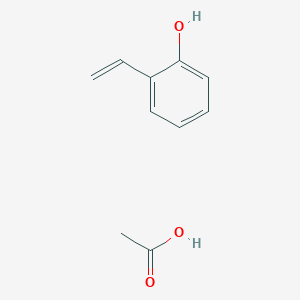
![1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]-](/img/structure/B14598799.png)
